(4Z)-4-[(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
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Overview
Description
(4Z)-4-[(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyrazole ring, a chloroiodophenyl group, and an oxazole ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and oxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include acetyl chloride, phenylhydrazine, and various halogenating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and scalability. This involves the use of continuous flow reactors, automated systems, and advanced purification techniques. The goal is to produce the compound in large quantities while maintaining consistent quality and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions can occur, where the chlorine or iodine atoms are replaced by other functional groups using reagents like sodium azide or organolithium compounds.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often need anhydrous solvents and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(4Z)-4-[(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical sectors.
Mechanism of Action
The mechanism of action of (4Z)-4-[(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(2-CHLORO-5-BROMOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-4-[(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(2-CHLORO-5-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Uniqueness
The uniqueness of (4Z)-4-[(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific combination of functional groups and halogen atoms, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H13ClIN3O3 |
---|---|
Molecular Weight |
517.7g/mol |
IUPAC Name |
(4Z)-4-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-2-(2-chloro-5-iodophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C21H13ClIN3O3/c1-12(27)26-11-14(19(25-26)13-5-3-2-4-6-13)9-18-21(28)29-20(24-18)16-10-15(23)7-8-17(16)22/h2-11H,1H3/b18-9- |
InChI Key |
OZQFTDTXACBXGT-NVMNQCDNSA-N |
Isomeric SMILES |
CC(=O)N1C=C(C(=N1)C2=CC=CC=C2)/C=C\3/C(=O)OC(=N3)C4=C(C=CC(=C4)I)Cl |
SMILES |
CC(=O)N1C=C(C(=N1)C2=CC=CC=C2)C=C3C(=O)OC(=N3)C4=C(C=CC(=C4)I)Cl |
Canonical SMILES |
CC(=O)N1C=C(C(=N1)C2=CC=CC=C2)C=C3C(=O)OC(=N3)C4=C(C=CC(=C4)I)Cl |
Origin of Product |
United States |
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